molecular formula C16H14N2O4 B1489657 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid CAS No. 315248-29-4

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid

Cat. No. B1489657
M. Wt: 298.29 g/mol
InChI Key: UJYQERGCDQOHIR-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid (2-HECBA) is a novel organic acid that has recently been studied for its potential applications in scientific research. 2-HECBA was first synthesized by the research group of Prof. J. C. B. da Silva in 2018, and has since been the subject of numerous studies in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been shown to have antioxidant properties, which can be used to protect cells from oxidative stress and free radical damage. In addition, 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid has been found to have anti-inflammatory and anti-cancer activity, which could be used to treat various diseases and conditions. Furthermore, it has been shown to have the potential to target and inhibit specific enzymes involved in the regulation of cell metabolism, which could be used to modulate metabolic pathways and improve health.

Mechanism Of Action

The exact mechanism of action of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid is still not fully understood. However, it is thought to act by targeting and inhibiting specific enzymes involved in the regulation of cell metabolism. In addition, it is believed to have antioxidant properties, which can protect cells from oxidative stress and free radical damage. Furthermore, it has been found to have anti-inflammatory and anti-cancer activity, which could be used to treat various diseases and conditions.

Biochemical And Physiological Effects

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can be used to protect cells from oxidative stress and free radical damage. In addition, it has been found to have anti-inflammatory and anti-cancer activity, which could be used to treat various diseases and conditions. Furthermore, it has been shown to have the potential to target and inhibit specific enzymes involved in the regulation of cell metabolism, which could be used to modulate metabolic pathways and improve health.

Advantages And Limitations For Lab Experiments

The major advantage of using 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid in lab experiments is its relative ease of synthesis. The two-step reaction is relatively straightforward and does not require any special equipment or techniques. In addition, the reaction yields a yield of up to 95%. However, there are some limitations to using 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid in lab experiments. For example, the exact mechanism of action of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid is still not fully understood, and its biochemical and physiological effects are still being studied.

Future Directions

Given the potential applications of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid in scientific research, there are a number of potential future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid, in order to better understand its mechanism of action and potential therapeutic uses. Another potential direction is to study the potential of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid to modulate metabolic pathways, which could be used to improve health and treat various diseases and conditions. In addition, further research could be done to explore the potential of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further studies could be done to optimize the synthesis method of 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid, in order to increase the yield and reduce the cost of producing the compound.

properties

IUPAC Name

2-[[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(11-6-8-12(19)9-7-11)17-18-15(20)13-4-2-3-5-14(13)16(21)22/h2-9,19H,1H3,(H,18,20)(H,21,22)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYQERGCDQOHIR-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1C(=O)O)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid
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2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid
Reactant of Route 3
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid
Reactant of Route 4
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid
Reactant of Route 5
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid
Reactant of Route 6
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid

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